2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate
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Overview
Description
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate is a complex organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from hydroxylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate typically involves the formation of the oxime group through the reaction of hydroxylamine with a carbonyl compound. The general synthetic route can be summarized as follows:
Formation of the Oxime: The starting material, 4-methyldiphenylmethoxyacetone, reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Formation of the Acetamide: The oxime is then treated with acetic anhydride to form the acetamide derivative.
Formation of the Hydrogen Maleate Salt: Finally, the acetamide oxime is reacted with maleic acid to form the hydrogen maleate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate has several applications in scientific research:
Medicinal Chemistry: Oximes are known for their ability to act as antidotes for organophosphate poisoning by reactivating acetylcholinesterase.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: Oximes have been studied for their potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate involves its interaction with specific molecular targets. For example, in the context of organophosphate poisoning, the oxime group can reactivate acetylcholinesterase by cleaving the phosphate bond formed between the enzyme and the organophosphate . This restores the normal function of the enzyme and alleviates the toxic effects of the organophosphate.
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications.
Methoxime: An oxime used in medicinal chemistry for its reactivating properties.
Uniqueness
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate is unique due to its specific structural features, such as the presence of the 4-methyldiphenylmethoxy group, which may confer unique reactivity and biological activity compared to other oximes .
Properties
CAS No. |
20181-61-7 |
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Molecular Formula |
C20H22N2O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(Z)-[1-amino-2-[(4-methylphenyl)-phenylmethoxy]ethylidene]-hydroxyazanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H18N2O2.C4H4O4/c1-12-7-9-14(10-8-12)16(20-11-15(17)18-19)13-5-3-2-4-6-13;5-3(6)1-2-4(7)8/h2-10,16,19H,11H2,1H3,(H2,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
SLNAWKZWDVMESU-BTJKTKAUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OC/C(=[NH+]/O)/N.C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=[NH+]O)N.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
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